2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile
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Overview
Description
2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile is an organic compound with a complex structure that includes a dimethylamino group, a fluorophenyl group, and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile typically involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This forms the oxime derivative.
Condensation Reaction: The oxime derivative is then reacted with malononitrile in the presence of a base like piperidine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition or activation of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3E)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile
- 2-[(3E)-1-(dimethylamino)-3-[(3-fluorophenyl)methoxyimino]propylidene]propanedinitrile
Uniqueness
2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The (3Z) configuration also plays a crucial role in its interaction with molecular targets, distinguishing it from its (3E) counterparts.
Properties
Molecular Formula |
C15H15FN4O |
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Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile |
InChI |
InChI=1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-3-5-14(16)6-4-12/h3-6,8H,7,11H2,1-2H3/b19-8- |
InChI Key |
FHLCVOZUODHQBT-UWVJOHFNSA-N |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N\OCC1=CC=C(C=C1)F |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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